2-Methyl-5-phenylbenzoic acid
CAS No.: 2840-35-9
Cat. No.: VC7964747
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2840-35-9 |
|---|---|
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 2-methyl-5-phenylbenzoic acid |
| Standard InChI | InChI=1S/C14H12O2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
| Standard InChI Key | WTSGYCUASKQTIJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
The core structure of 2-methyl-5-phenylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH), a methyl group (-CH) at the second position, and a phenyl group (-CH) at the fifth position. This arrangement creates steric and electronic effects that influence its reactivity. Key molecular properties include:
| Property | Value |
|---|---|
| CAS Number | 2840-35-9 |
| Molecular Formula | |
| Molecular Weight | 212.24 g/mol |
| Exact Mass | 212.084 g/mol |
| LogP (Octanol-Water Partition) | 3.36 |
| Topological Polar Surface Area | 37.3 Ų |
The methyl group enhances hydrophobicity, while the phenyl group contributes to π-π stacking interactions, relevant in material science and drug design .
Synthesis and Industrial Production
Friedel-Crafts Acylation and Oxidation
A primary synthesis route involves Friedel-Crafts acylation of toluene derivatives. For example, toluene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) to form a ketone intermediate, which is subsequently oxidized to the carboxylic acid using agents like KMnO or CrO . Industrial-scale production employs continuous flow reactors to optimize yield and purity, followed by recrystallization or chromatography for purification .
Palladium-Catalyzed Cross-Coupling
Advanced methods utilize palladium catalysts to introduce substituents. For instance, 4-bromo-2-methylbenzoic acid methyl ester undergoes Suzuki-Miyaura coupling with aryl boronic acids to install phenyl groups at specific positions . This method is highly selective and scalable, with yields exceeding 80% under optimized conditions .
Chemical Reactivity and Functionalization
Oxidation and Reduction
The carboxylic acid group is susceptible to oxidation, forming quinones under strong acidic conditions (e.g., HSO/CrO) . Reduction with LiAlH converts the -COOH group to a primary alcohol, enabling further derivatization .
Electrophilic Aromatic Substitution
The benzene ring undergoes electrophilic substitution at the para position relative to the methyl group. Nitration (HNO/HSO) and sulfonation (SO) are common, producing intermediates for dyes and pharmaceuticals .
Applications in Scientific Research
Medicinal Chemistry
2-Methyl-5-phenylbenzoic acid serves as a precursor for Na/H exchanger (NHE) inhibitors. For example, (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives exhibit cardioprotective effects by modulating intracellular pH during myocardial ischemia . These compounds show 27-fold selectivity for the NHE-1 isoform over NHE-2, highlighting their therapeutic potential .
Material Science
The compound’s aromaticity and substituent geometry make it a building block for conjugated polymers. Its derivatives are used in organic light-emitting diodes (OLEDs) due to enhanced electron transport properties .
Comparative Analysis with Analogues
| Compound | Substituents | LogP | Applications |
|---|---|---|---|
| Benzoic Acid | None | 1.87 | Food preservative |
| 4-Methylbenzoic Acid | -CH at C4 | 2.11 | Polymer additive |
| 2-Methyl-5-phenylbenzoic Acid | -CH at C2, -CH at C5 | 3.36 | NHE inhibitors, OLEDs |
The unique substitution pattern of 2-methyl-5-phenylbenzoic acid enhances its binding affinity in biological systems and electronic applications compared to simpler analogs .
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